ligupurpuroside A
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Overview
Description
Ligupurpuroside A is a glycoside extracted from Ku-Ding tea, which is derived from the leaves of Ligustrum purpurascens Y. C. Yang, a plant species native to the southwest of China . This compound is known for its phenylethanoid glycoside structure and is one of the active components contributing to the medicinal properties of Ku-Ding tea . This compound has been studied for its potential anti-inflammatory and enzyme inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The extraction of ligupurpuroside A from Ku-Ding tea involves several steps. Initially, the leaves of Ligustrum purpurascens are dried and ground into a fine powder . This powder is then subjected to solvent extraction using water or ethanol to obtain a crude extract . The crude extract is further purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography to isolate this compound .
Industrial Production Methods
Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The use of industrial-scale chromatography and advanced purification techniques ensures the efficient isolation of this compound from large quantities of Ku-Ding tea leaves .
Chemical Reactions Analysis
Types of Reactions
Ligupurpuroside A undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
Ligupurpuroside A has a wide range of scientific research applications, including:
Mechanism of Action
Ligupurpuroside A exerts its effects through several mechanisms:
Enzyme Inhibition: It inhibits the activity of enzymes such as trypsin and lipase through competitive inhibition This involves binding to the active site of the enzyme, preventing the substrate from binding and thus inhibiting enzyme activity
Anti-inflammatory Activity: It reduces inflammation by inhibiting the activity of pro-inflammatory enzymes and signaling pathways.
Comparison with Similar Compounds
Ligupurpuroside A is unique among glycosides due to its specific structure and biological activities. Similar compounds include:
Properties
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O19/c1-14-24(42)25(43)27(45)34(49-14)53-30-15(2)50-35(28(46)26(30)44)54-32-29(47)33(48-10-9-17-4-7-19(38)21(40)12-17)51-22(13-36)31(32)52-23(41)8-5-16-3-6-18(37)20(39)11-16/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25+,26-,27+,28+,29+,30-,31+,32+,33+,34-,35-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXIPLGNTUAGMU-YAHWZRCKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC(=O)C=CC4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](O[C@H]([C@@H]([C@@H]2O)O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@H]3OC(=O)/C=C/C4=CC(=C(C=C4)O)O)CO)OCCC5=CC(=C(C=C5)O)O)O)C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O19 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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